![molecular formula C8H6F3N3 B2996826 2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene CAS No. 2230789-46-3](/img/structure/B2996826.png)

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

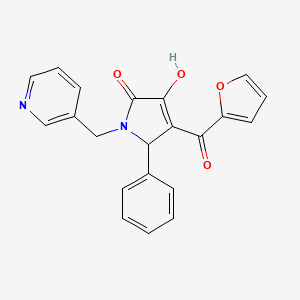

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a highly reactive azide that can undergo a range of chemical reactions, making it a versatile tool for researchers.

Scientific Research Applications

Synthesis and Characterization of Polymers

A novel trifluoromethyl-activated monomer has been utilized in the synthesis of hyperbranched poly(arylene ether)s, demonstrating high molecular weight and excellent thermal stability. The synthesis involved Pd-initiated coupling and was characterized by various techniques, including GPC, DSC, TGA, FTIR, and NMR, highlighting its potential in polymer chemistry for developing materials with superior properties (Banerjee et al., 2009).

Photocatalyzed Fluorination

The photocatalyzed oxidation of benzylic compounds has been shown to be an efficient route to access electron-deficient, less substituted benzylic fluorides. This metal-free, mild method uses inexpensive reagents, suggesting a significant advancement in the synthesis of fluorinated organic compounds (Bloom et al., 2014).

Synthesis of Biologically Active Compounds

2,4,5-Trifluorobromobenzene, a valuable intermediate in the synthesis of biologically active peptides and fluorescent reagents, has been synthesized efficiently in a microreactor. This process highlights the application of trifluorobenzene derivatives in the rapid and high-yield production of key intermediates for medicinal chemistry (Deng et al., 2016).

Electrochemical Fluorination

The electrochemical fluorination of trifluoromethylbenzenes has been studied, showing the generation of various fluorinated products. This research demonstrates the versatility of electrochemical methods in accessing fluorinated aromatic compounds, which are valuable in many areas of chemical research (Momota et al., 1994).

Development of Photoactive Cross-Linking Reagents

Triazidation of trifluorobenzenes has been explored, leading to the synthesis of new photoactive cross-linking reagents for polymer chemistry. These compounds may find wide practical use in the synthesis of organic magnetic materials and in photochemical preparation processes (Chapyshev & Chernyak, 2013).

properties

IUPAC Name |

2-[(1R)-1-azidoethyl]-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c1-4(13-14-12)8-6(10)2-5(9)3-7(8)11/h2-4H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUIOQAZGAGXFT-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)